molecular formula C15H10F2N2O B1336498 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 899364-14-8

2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1336498
M. Wt: 272.25 g/mol
InChI Key: KWPYOKPDBHLHRD-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a derivative of imidazo[1,2-a]pyridine . It’s part of a series of ligands that have been synthesized and examined for their catecholase activity . The principle of catecholase is based on the oxidation reaction of catechol to o-quinone .


Synthesis Analysis

The synthesis of fluorinated pyridines, including the 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde, has been a subject of interest due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A high yield method for the preparation of substituted 3-fluoropyridines has been applied in the synthesis of compounds possessing herbicidal activity .


Chemical Reactions Analysis

The compound “2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is involved in the oxidation reaction of catechol to o-quinone . The complex formed between this compound and copper (II) salts shows excellent catalytic activities for the oxidation of catechol to o-quinone .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Imidazo[1,2-a]pyridine derivatives, including compounds similar to 2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde, can be synthesized through various methods. One such method involves "water-mediated" hydroamination and silver-catalyzed aminooxygenation, offering a route to produce these compounds in moderate to good yields (Darapaneni, Rao, & Adimurthy, 2013).
  • Chemical Reactions and Properties : These compounds are known for participating in various chemical reactions, leading to the creation of different molecular structures with potential applications in various fields. For instance, fluorescent molecular rotors (FMRs) have been synthesized using derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde, showcasing their potential in sensing applications due to their viscosity-sensitive properties (Jadhav & Sekar, 2017).

Biological Applications

  • Antimicrobial Activity : Some derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde have shown promising antimicrobial properties. For example, certain oxopyrimidines and thiopyrimidines containing an imidazo[1,2-a]pyridine nucleus have been synthesized and evaluated for their antibacterial and antifungal activities (Joshi et al., 2012).

Materials Science and Chemistry

  • Photochemical Applications : Diarylethene derivatives with imidazo[1,2-a]pyridine rings have been studied for their reversible photochemical reactions. These studies contribute to the development of photochromic materials, which have potential applications in optical data storage and photo-switchable devices (Nakayama, Hayashi, & Irie, 1991).

Future Directions

The future directions for “2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde” and similar compounds could involve further exploration of their catalytic activities and potential applications in various fields . The synthesis of fluorinated pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .

properties

IUPAC Name

2-(3,4-difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O/c1-9-2-5-14-18-15(13(8-20)19(14)7-9)10-3-4-11(16)12(17)6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPYOKPDBHLHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C=O)C3=CC(=C(C=C3)F)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

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